molecular formula C10H10N4S B1305782 3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile CAS No. 86691-41-0

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile

Cat. No.: B1305782
CAS No.: 86691-41-0
M. Wt: 218.28 g/mol
InChI Key: CSGRBQHJJOBWPO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to inhibit ubiquitin ligase, which is crucial for protein degradation . Additionally, these compounds exhibit selective cytotoxicity against tumorigenic cell lines . The nature of these interactions often involves binding to active sites of enzymes or altering protein conformation, thereby affecting their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been found to affect the adenosine A2A receptor, which plays a role in cell signaling . Furthermore, these compounds can induce changes in gene expression, leading to altered cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzothiazole derivatives can inhibit tyrosine kinase receptors, which are involved in cell growth and differentiation . This binding interaction can result in changes in gene expression, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is known to be thermally stable, which makes it suitable for various experimental conditions

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, this compound can exhibit therapeutic effects, such as anticonvulsant activity . At higher doses, it may cause toxic or adverse effects, including drowsiness and gastrointestinal disturbances . Understanding the dosage threshold is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, benzothiazole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a role in drug metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall function within the cell.

Properties

IUPAC Name

3-[amino(1,3-benzothiazol-2-yl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-6-3-7-14(12)10-13-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGRBQHJJOBWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386538
Record name 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86691-41-0
Record name 3-[1-(1,3-Benzothiazol-2-yl)hydrazinyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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